4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom, a hydroxyoxanyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a fluorobenzene derivative to introduce the sulfonamide group. This can be achieved using sulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Hydroxyoxanyl Group: The hydroxyoxanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the sulfonamide intermediate with a hydroxyoxanyl halide under basic conditions.
Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
- 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
Uniqueness
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxyoxanyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-10-8-11(2-3-12(10)14)20(17,18)15-9-13(16)4-6-19-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMJYJLSTSLEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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